molecular formula C18H18FNO4S2 B2840013 2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid CAS No. 1795302-15-6

2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid

Cat. No.: B2840013
CAS No.: 1795302-15-6
M. Wt: 395.46
InChI Key: WJLSQEIOJBYCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid is a complex organic compound with a unique structure that includes a fluorine atom, a thiazepane ring, and a sulfonyl group attached to a benzoic acid core.

Preparation Methods

The synthesis of 2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid core, followed by the introduction of the fluorine atom and the thiazepane ring. Common synthetic routes include:

    Fluorination: Introduction of the fluorine atom into the benzoic acid core using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Thiazepane Ring Formation: Construction of the thiazepane ring through cyclization reactions involving appropriate precursors.

    Sulfonylation: Attachment of the sulfonyl group using sulfonyl chlorides under basic conditions

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid can be compared with other similar compounds, such as:

    2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Another fluorinated benzoic acid derivative with different functional groups.

    5-Fluoro-2-methylbenzenesulfonamide: A compound with a similar sulfonyl group but different aromatic substitution pattern.

    7-Phenyl-1,4-thiazepane-4-sulfonic acid: A thiazepane derivative with a sulfonic acid group instead of a benzoic acid core

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S2/c19-16-7-6-14(12-15(16)18(21)22)26(23,24)20-9-8-17(25-11-10-20)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLSQEIOJBYCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.